molecular formula C17H22N2O2 B5656071 8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol

8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol

Cat. No. B5656071
M. Wt: 286.37 g/mol
InChI Key: DGNRAWUNXYDAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, similar to 8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, often involves multi-component reactions or cyclization techniques. For instance, the three-component reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in aqueous ethanol can yield pyranoquinoline derivatives (Asghari, Ramezani, & Mohseni, 2014). Such methodologies highlight the versatility and adaptability of quinoline synthesis approaches to include various substituents, potentially applicable to the target compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is pivotal in their chemical reactivity and interaction with biological targets. Vibrational study techniques such as infrared (IR) and Raman spectroscopy provide insights into the structural dynamics and electronic properties of these molecules. For example, a detailed vibrational analysis of 8-quinolinol derivatives sheds light on the assignment of the C-O stretching and the O-H in-plane bending vibrations, crucial for understanding the chemical behavior of quinolinols (Marchon, Bokobza, & Cote, 1986).

Chemical Reactions and Properties

Quinolinol derivatives engage in various chemical reactions, including palladation, where 8-methyl- and 8-ethyl-quinolines form cyclopalladation products with palladium acetate via C-H bond cleavage. Such reactions are influenced by the introduction of substituents, affecting cyclometallation outcomes (Deeming & Rothwell, 1981). These findings underscore the reactivity of quinoline compounds towards metal-mediated transformations, offering a glimpse into the chemical versatility of 8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol.

Physical Properties Analysis

The physical properties, such as photoluminescence and electroluminescence, of methyl-substituted quinolinol derivatives, are directly linked to their chemical structure. Methylation significantly affects their quantum efficiency and thermal behavior, influencing material properties relevant for electroluminescent device performance (Sapochak et al., 2001). Such studies provide critical insights into the physical characteristics of quinolinol derivatives, which may extend to our target molecule.

Chemical Properties Analysis

Chemical properties, including basicity and nucleophilic reactions, are central to the functionality of quinolinol derivatives. Synthesis and basicity studies reveal that modifications in the quinoline structure, such as substitutions, significantly impact its basicity and reactivity, offering avenues for designing compounds with tailored chemical behaviors (Rowlands et al., 2020). This aspect is crucial for understanding the chemical properties of 8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol.

properties

IUPAC Name

8-ethyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-13-5-4-6-14-16(13)18-12(2)15(17(14)20)11-19-7-9-21-10-8-19/h4-6H,3,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNRAWUNXYDAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-2-methyl-3-(morpholinomethyl)quinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.